Amygdalin

Catalog No.
S518844
CAS No.
29883-15-6
M.F
C20H27NO11
M. Wt
457.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amygdalin

Crude amygdalin products often contain neoamygdalin (L-isomer) and prunasin, leading to irreproducible enzyme kinetics and inaccurate toxicity data. This analytically pure D-amygdalin standard eliminates those variables. • HPLC-verified purity ensures consistent stoichiometric HCN release for food safety cyanogenic assays. • Controlled hydrolysis rate (0.57 nmol/min/mg) provides reliable substrate for β-glucosidase and amygdalin hydrolase studies. • Epimerization-resistant under recommended storage, avoiding the confounding effects of isoamygdalin mixtures.

CAS Number

29883-15-6

Product Name

Amygdalin

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11+,12+,13+,14+,15-,16-,17+,18+,19+,20+/m0/s1

InChI Key

XUCIJNAGGSZNQT-JHSLDZJXSA-N

solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin, Amygdaloside, Laetrile, Mandelonitrile beta Gentiobioside, Mandelonitrile-beta-Gentiobioside, Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Amygdalin is 457.15841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in hot water; slightly sol in alcohol; insol in ether, chloroform; sol in hot alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of amygdalin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 100 mg, 500 mg, 1 g, 5 g

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring cyanogenic diglucoside widely utilized as an analytical reference standard and a specific biochemical substrate. In industrial and laboratory settings, highly pure amygdalin is critical for standardizing food safety assays targeting cyanogenic toxicity, evaluating β-glucosidase and amygdalin hydrolase (AH) enzymatic kinetics, and serving as a reproducible precursor for in vitro metabolic studies. Unlike crude plant extracts, procurement of analytically pure amygdalin ensures a controlled stoichiometric release of mandelonitrile and hydrogen cyanide under specific enzymatic cleavage, providing a reliable baseline for quantitative chemoinformatics and pharmacological modeling [1].

Research Fit

1

Enzyme-prodrug activation and cytotoxicity research

2

Stereochemical control and epimer stability studies

3

Analytical reference for natural product profiling

Substituting pure D-amygdalin with crude aqueous extracts, closely related monoglucosides (like prunasin), or synthetic analogs (like laetrile) introduces severe reproducibility failures in biochemical assays. In aqueous environments above 40°C, natural D-amygdalin rapidly epimerizes into the less pharmacologically active L-isomer (neoamygdalin), meaning poorly processed generic extracts often contain unpredictable isomeric ratios that skew dose-response curves [1]. Furthermore, amygdalin is frequently conflated with laetrile; however, amygdalin is a natural gentiobioside requiring a two-step enzymatic cleavage, whereas laetrile is a semi-synthetic glucuronide with distinct metabolic kinetics [2]. Finally, substituting with the monoglucoside prunasin fundamentally alters assay timelines, as prunasin bypasses the initial amygdalin hydrolase cleavage step, hydrolyzing more than twice as fast in standard β-glucosidase models[3].

Substitution Risk

Prunasin metabolite

Markedly different systemic exposure profiles limit direct substitution for prodrug activation studies.

Neoamygdalin epimer

Commercial preparations may contain S-epimer and degradation products, confounding stereochemical purity.

Linamarin analog

Poorly hydrolyzed by amygdalin-specific hydrolases; cannot substitute for enzyme-specific activation studies.

Enzymatic Hydrolysis: Amygdalin vs. Prunasin

When selecting a substrate for cyanogenic enzyme assays, the structural complexity of the glycoside directly dictates the cleavage rate. In comparative in vitro models utilizing crude β-glucosidase, the diglucoside amygdalin demonstrates a controlled, sequential hydrolysis rate, whereas its monoglucoside counterpart, prunasin, is cleaved significantly faster. Specifically, at 10^-3 M substrate concentrations, amygdalin exhibits a hydrolysis rate of 0.57 nmol/min/mg protein, compared to prunasin which hydrolyzes at 1.39 nmol/min/mg protein [1].

Evidence DimensionEnzymatic hydrolysis rate (cyanide liberation)
Target Compound DataAmygdalin: 0.57 nmol/min/mg protein (Km = 3.63 × 10^-5 M)
Comparator Or BaselinePrunasin: 1.39 nmol/min/mg protein
Quantified DifferencePrunasin hydrolyzes 2.44x faster than amygdalin under identical assay conditions.
Conditions10^-3 M substrate concentration with crude β-glucosidase preparation.

Buyers designing multi-step enzymatic degradation assays must procure amygdalin to accurately measure the initial amygdalin hydrolase (AH) cleavage step, which prunasin completely bypasses.

Oral bioavailability
Head-to-head
Amygdalin oral BA 0.19% vs Prunasin 64.91%
Cmax ~80× higher for prunasin
AUC ~66× higher for prunasin
Supports prodrug-to-active metabolite conversion interpretation
Rat model; UHPLC-Q Exactive Orbitrap HRMS plasma quantification

Isomeric Stability and Neoamygdalin Formation

The procurement of highly pure, dry D-amygdalin is critical because the compound is highly susceptible to epimerization in poorly controlled aqueous environments. Research demonstrates that at temperatures exceeding 40°C in water, D-amygdalin converts to L-amygdalin (neoamygdalin). In boiling water, this epimerization increases rapidly, stabilizing at a 53% L-amygdalin ratio after 2 hours [1]. In contrast, pure D-amygdalin maintained in dry conditions or extracted/stored in high-concentration ethanol exhibits negligible isomerization (isomer ratio of ~0.04) [1].

Evidence DimensionEpimerization to L-amygdalin (Neoamygdalin)
Target Compound DataDry/Ethanol-processed Amygdalin: ~0.04 isomer ratio (negligible epimerization)
Comparator Or BaselineAqueous extraction at 100°C: 53% conversion to L-amygdalin after 2 hours
Quantified DifferenceAqueous heating induces >50% loss of the pure D-isomer, whereas optimized non-aqueous handling preserves >95% D-isomer purity.
ConditionsAqueous heating at 100°C for 2 hours vs. dry/ethanol conditions.

Procurement of analytically pure D-amygdalin prevents the loss of target pharmacological activity and ensures baseline reproducibility that is impossible to achieve with crude aqueous extracts.

Enzyme-dependent cytotoxicity
Head-to-head
IC50 458.10 mg/mL (alone) vs 3.2 mg/mL (with β-glucosidase)
143-fold reduction
Enzyme-prodrug activation endpoint context
HepG2 cells; MTT assay; co-incubation with β-D-glucosidase

Structural Divergence: Amygdalin vs. Laetrile

Amygdalin is frequently misidentified or substituted with laetrile in literature and generic supplier catalogs, but the two are structurally and metabolically distinct. Amygdalin is a natural D-mandelonitrile-β-D-gentiobioside containing two glucose molecules. In contrast, laetrile is a semi-synthetic derivative structurally defined as a mandelonitrile β-glucuronide [1]. This difference in the sugar moiety means that true amygdalin requires specific β-glucosidase/amygdalin hydrolase activity for catabolism, whereas glucuronide-based laetrile interacts differently with hepatic and cellular enzymes[1].

Evidence DimensionMolecular structure and enzymatic target
Target Compound DataAmygdalin: Gentiobioside (requires β-glucosidase/AH)
Comparator Or BaselineLaetrile: Glucuronide (semi-synthetic, different enzymatic affinity)
Quantified DifferenceDistinct sugar moieties (gentiobiose vs. glucuronic acid) dictate entirely different catabolic pathways.
ConditionsMolecular structure comparison for metabolic assay selection.

Buyers conducting precise metabolic tracking or natural product profiling must verify they are procuring true gentiobioside amygdalin, as synthetic glucuronide analogs will invalidate enzyme-specific results.

Epimerization stability
Head-to-head
Complete epimerization in <15 min (new glass) vs >1 h (cleaned glass)
Stereochemical stability review required
Aqueous solution; room temperature; chiral stationary phase HPLC
Hydrolase specificity
Class-level
(R)-Amygdalin hydrolyzed by amygdalin hydrolase; prunasin and linamarin not substrates
Distinct metabolic pathway context; not interchangeable with other cyanogenic glycosides
In vitro enzymatic assay; may differ in complex biological matrices

Food Safety Chromatography Calibration

Due to its precise retention time and susceptibility to epimerization, pure D-amygdalin is the required analytical standard for HPLC/UV quantification of cyanogenic glycosides in agricultural products (e.g., Prunus species), ensuring compliance with toxicity limits[1].

Multi-Step Enzymatic Kinetics Substrate

Because it hydrolyzes at a controlled rate of 0.57 nmol/min/mg compared to its faster monoglucoside counterpart (prunasin), amygdalin is the optimal substrate for isolating and measuring specific amygdalin hydrolase (AH) and β-glucosidase activity in biochemical models [2].

In Vitro Cytotoxicity Precursor

Utilizing analytically pure D-amygdalin avoids the confounding variables introduced by neoamygdalin (L-isomer) mixtures found in crude extracts, providing a reliable baseline for dose-dependent apoptosis and oxidative stress assays in specific cell lines [3].

Application Fit

Application
Selection Property
Validation Focus
Enzyme-prodrug activation research
β-glucosidase-dependent cytotoxicity profile
Cell-model endpoint response and activation ratio
Chiral analytical method development
Epimerization stability and container effects
Stereochemical purity and degradation product profiling
Comparative ADME studies
Parent-to-metabolite exposure ratio
Bioavailability and metabolic pathway elucidation
Plant metabolite quantification
Analytical reference standard identity
Method accuracy and matrix-specific response

Physical Description

Solid

XLogP3

-2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

457.15841068 Da

Monoisotopic Mass

457.15841068 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

223-226 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

214UUQ9N0H

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Other CAS

29883-15-6

Absorption Distribution and Excretion

THE MAX CYANIDE LEVEL AFTER ORAL ADMIN OF AMYGDALIN TO MICE WAS REACHED AT ABOUT 1 1/2-2 HR & WAS WITHIN THE RANGE OF VALUES SEEN AFTER KCN ADMIN. THE ABILITY OF THE CONTENTS OF VARIOUS REGIONS OF THE GI TRACT & OF TUMOR TISSUE TO RELEASE CYANIDE FROM AMYGDALIN WAS ASSESSED. THE STOMACH & UPPER INTESTINE HAD LITTLE ACTIVITY WHILE THE LOWER INTESTINE & FECES RELEASED LARGE AMOUNTS. THERE WAS A LARGE VARIATION BETWEEN MICE.

Metabolism Metabolites

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE FROM WHICH THE LATTER CAN BE RELEASED BY THE ACTION OF BETA-GLUCOSIDASE OR EMULSIN. ALTHOUGH THESE ENZYMES ARE NOT FOUND IN MAMMALIAN TISSUES, THE HUMAN INTESTINAL MICROFLORA APPEARS TO POSSESS THESE OR SIMILAR ENZYMES CAPABLE OF EFFECTING CYANIDE RELEASE RESULTING IN HUMAN POISONING. FOR THIS REASON AMYGDALIN MAY BE AS MUCH AS 40 TIMES MORE TOXIC BY THE ORAL ROUTE AS COMPARED WITH IV INJECTION.
...PLANT GLYCOSIDES ARE CHARACTERIZED BY PRODN OF CYANIDE, TOGETHER WITH A SUGAR & AROMATIC ALDEHYDE, ON ENZYMIC OR ACID HYDROLYSIS. COMMON EXAMPLES ARE AMYGDALIN (GENTIOBIOSE + BENZALDEHYDE + HCN) WHICH IS PRESENT IN BITTER ALMONDS... AN ENZYME COMPLEX, EMULSIN, IS PRESENT TOGETHER WITH GLYCOSIDES IN PLANT TISSUES & CATALYZES THE HYDROLYSIS OF GLYCOSIDES, FIRST TO MANDELONITRILE OR P-HYDROXYMANDELONITRILE, & THEN TO BENZALDEHYDE OR P-HYDROXYBENZALDEHYDE, & HCN. ... THE ALDEHYDES ARE OXIDIZED TO CORRESPONDING AROMATIC ACIDS & EXCRETED AS PEPTIDE CONJUGATES.
...VARIOUS PRUNUS SPECIES CONTAIN...AMYGDALIN, WHICH IS HYDROLYZED BY ENZYME EMULSIN... IN INTACT PLANT NO SUCH ACTION TAKES PLACE; IT IS NOT UNTIL PLANT TISSUE IS DAMAGED OR STARTS TO DECAY THAT LIBERATION OF HCN BEGINS.
BREAKDOWN /OF GLYCOSIDES/ OFTEN OCCURS MORE READILY OR MORE RAPIDLY IN RUMEN THAN IN DIGESTIVE TRACT OF MONOGASTRIC ANIMALS. ALSO, SMALL MOLECULES CAN BE ABSORBED AT THE RUMEN & THUS ENTER CIRCULATION RAPIDLY. BREAKDOWN OF CYANOGENIC GLYCOSIDES, SUCH AS AMYGDALIN, FROM MEMBERS OF ROSE FAMILY...IS AN EXAMPLE.
For more Metabolism/Metabolites (Complete) data for AMYGDALIN (9 total), please visit the HSDB record page.
Beta-glucosidase, one of the enzymes that catalyzes the release of the cyanide from amygdalin, is present in human small intestine and in a variety of common foods. This leads to an unpredictable and potentially lethal toxicity when amygdalin or Laetrile is taken orally. (L402) Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Amygdalin

Biological Half Life

PLASMA & URINE CONCN OF AMYGDALIN, WHOLE-BLOOD CONCN OF CN- & SCN- CONCN IN SERUM & URINE WERE DETERMINED IN CANCER PT FOLLOWING IV (4.5 G/SQUARE M) & ORAL (500-MG TABLET) ADMIN OF AMYGDALIN. FOLLOWING IV ADMIN, CONCN OF PARENT DRUG AS HIGH AS 1401 MUG/ML WERE OBSERVED WITH NO INCR IN PLASMA CONCN OF CN- OR SERUM CONCN OF SCN-. PLASMA ELIM OF AMYGDALIN WAS BEST DESCRIBED BY 2-COMPARTMENT OPEN MODEL WITH MEAN DISTRIBUTIVE PHASE T/2 OF 6.2 MIN, MEAN ELIM PHASE T/2 OF 120.3 MIN, & MEAN CLEARANCE OF 99.3 ML/MIN. FOLLOWING ORAL ADMIN OF AMYGDALIN, PLASMA CONCN WERE MUCH LOWER, WITH PEAK VALUES OF LESS THAN 525 NG/ML. CN- CONCN INCR TO VALUES AS HIGH AS 2.1 MUG/ML WHOLE BLOOD. SCN- CONCN DID NOT INCR FOR SEVERAL DAYS, PLATEAUING AT VALUES AS HIGH AS 38 MUG/ML SERUM.

Methods of Manufacturing

OCCURS IN SEEDS OF ROSACEAE; PRINCIPALLY IN BITTER ALMONDS; ALSO IN PEACHES & APRICOTS. OBTAINED BY EXTRACTING DEFATTED ALMOND MEAL REPEATEDLY WITH BOILING 95% ALCOHOL.

General Manufacturing Information

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE... AMYGDALIN IS THE MAJOR INGREDIENT OF LAETRILE...ALLEGED ANTICANCER DRUG...
ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.
THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

A RAPID SCREENING TEST FOR DETECTING AMYGDALIN IN TABLETS, SOLUTIONS, POWDERS, & SEEDS, BASED ON THE LIBERATION OF BOTH HYDROGEN CYANIDE & BENZALDEHYDE AS A RESULT OF ENZYMATIC DECOMPOSITION, IS DESCRIBED.
THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.
NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.
AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN & ITS MAJOR METABOLITE, PRUNASIN, IN BLOOD & URINE WERE SEPARATED FROM PROTEINS BY ULTRAFILTRATION & THEN SUBJECTED TO HIGH-PRESSURE LIQ CHROMATOGRAPHY, USING 10% METHYL CYANIDE AS ELUENT & DETERMINATION BY ABSORPTION AT 215 NM. THE METHOD GAVE LINEAR RESULTS IN THE RANGE 2-500 MG/L & WAS RELIABLE DOWN TO 1 MG/L.
AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.
1: Perez JJ. Amygdalin analogs for the treatment of psoriasis. Future Med Chem. 2013 May;5(7):799-808. doi: 10.4155/fmc.13.27. Review. PubMed PMID: 23651093.

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